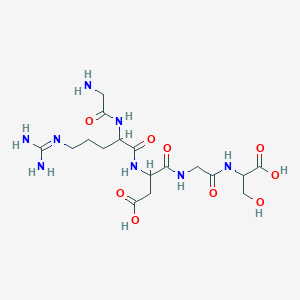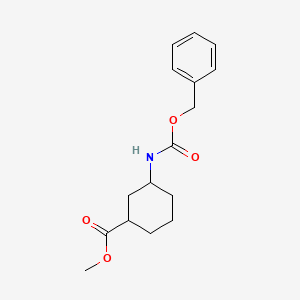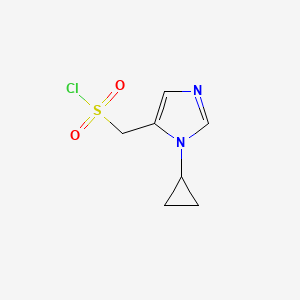
H-Gly-DL-Arg-DL-Asp-Gly-DL-Ser-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-Gly-DL-Arg-DL-Asp-Gly-DL-Ser-OH es un péptido sintético compuesto por glicina, arginina, ácido aspártico y serina. Este compuesto es de interés debido a sus posibles aplicaciones en varios campos científicos, incluyendo bioquímica, farmacología y ciencia de materiales. La secuencia de aminoácidos en este péptido está diseñada para imitar ciertos procesos biológicos, lo que lo convierte en una herramienta valiosa para la investigación y el desarrollo.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de H-Gly-DL-Arg-DL-Asp-Gly-DL-Ser-OH típicamente implica la síntesis de péptidos en fase sólida (SPPS). Este método permite la adición secuencial de aminoácidos a una cadena peptídica creciente anclada a una resina sólida. El proceso incluye los siguientes pasos:
Carga de Resina: El primer aminoácido, glicina, se une a la resina.
Desprotección: El grupo protector del aminoácido se elimina para permitir la adición del siguiente aminoácido.
Acoplamiento: El siguiente aminoácido, DL-arginina, se activa y se acopla a la cadena peptídica creciente.
Repetición: Los pasos 2 y 3 se repiten para el ácido DL-aspártico, glicina y DL-serina.
Escisión: El péptido completo se escinde de la resina y se purifica.
Métodos de Producción Industrial
En un entorno industrial, la producción de this compound puede implicar sintetizadores de péptidos automatizados, que optimizan el proceso SPPS. Estas máquinas pueden manejar múltiples síntesis de péptidos simultáneamente, aumentando la eficiencia y reduciendo el riesgo de errores humanos. Además, la producción a gran escala puede utilizar la cromatografía líquida de alta resolución (HPLC) para la purificación, asegurando la mayor calidad del producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
H-Gly-DL-Arg-DL-Asp-Gly-DL-Ser-OH puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El péptido puede oxidarse para formar enlaces disulfuro entre residuos de cisteína si están presentes.
Reducción: Las reacciones de reducción pueden romper los enlaces disulfuro, devolviendo el péptido a su forma reducida.
Sustitución: Los residuos de aminoácidos pueden sustituirse por otros aminoácidos para modificar las propiedades del péptido.
Reactivos y Condiciones Comunes
Agentes Oxidantes: El peróxido de hidrógeno (H2O2) o el yodo (I2) se pueden utilizar para reacciones de oxidación.
Agentes Reductores: El ditiotreitol (DTT) o el beta-mercaptoetanol (BME) son agentes reductores comunes.
Reacciones de Sustitución: Estas pueden implicar el uso de derivados específicos de aminoácidos y reactivos de acoplamiento como HBTU (O-Benzotriazol-N,N,N’,N’-tetrametil-uronium-hexafluoro-fosfato).
Productos Mayores
Los productos principales de estas reacciones dependen de las modificaciones específicas realizadas al péptido. Por ejemplo, la oxidación puede conducir a la formación de péptidos cíclicos con puentes disulfuro, mientras que la sustitución puede dar como resultado péptidos con actividad biológica alterada.
Aplicaciones Científicas De Investigación
H-Gly-DL-Arg-DL-Asp-Gly-DL-Ser-OH tiene una amplia gama de aplicaciones en investigación científica:
Bioquímica: Se utiliza para estudiar las interacciones proteína-proteína y la actividad enzimática.
Farmacología: El péptido se puede utilizar en el desarrollo de fármacos para investigar los efectos de la terapéutica basada en péptidos.
Ciencia de Materiales: Se utiliza en el desarrollo de biomateriales y nanotecnología.
Biología Celular: El péptido se puede utilizar para estudiar la adhesión celular, la migración y las vías de señalización.
Mecanismo De Acción
El mecanismo de acción de H-Gly-DL-Arg-DL-Asp-Gly-DL-Ser-OH implica su interacción con objetivos moleculares específicos, como las integrinas en la superficie celular. Estas interacciones pueden desencadenar diversas respuestas celulares, incluyendo cambios en la adhesión celular, la migración y la transducción de señales. La capacidad del péptido para imitar procesos biológicos naturales lo convierte en una herramienta valiosa para estudiar estos mecanismos en detalle.
Comparación Con Compuestos Similares
Compuestos Similares
H-Arg-Gly-Asp-Ser-OH: Este péptido es similar en estructura y función, a menudo utilizado en estudios de adhesión celular e interacciones de integrinas.
H-Gly-Arg-Ala-Asp-Ser-Pro-OH: Otro péptido relacionado con aplicaciones en biología celular y ciencia de materiales.
Unicidad
H-Gly-DL-Arg-DL-Asp-Gly-DL-Ser-OH es único debido a su secuencia específica de aminoácidos, lo que le permite interactuar con un conjunto distinto de objetivos moleculares. Esta especificidad lo hace particularmente útil para aplicaciones de investigación dirigidas, donde se requieren interacciones precisas.
Propiedades
IUPAC Name |
3-[[2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-[[2-[(1-carboxy-2-hydroxyethyl)amino]-2-oxoethyl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N8O9/c18-5-11(27)23-8(2-1-3-21-17(19)20)15(32)25-9(4-13(29)30)14(31)22-6-12(28)24-10(7-26)16(33)34/h8-10,26H,1-7,18H2,(H,22,31)(H,23,27)(H,24,28)(H,25,32)(H,29,30)(H,33,34)(H4,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDOAJVVLPHLOOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CO)C(=O)O)NC(=O)CN)CN=C(N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N8O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(3aR,6S,6aS)-6-(6-amino-9H-purin-9-yl)-5-fluoro-2,2-dimethyl-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methanol](/img/structure/B12105650.png)
![9,19-Dimethoxy-18-methyl-5,13-diphenyl-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2,8,10,15(20),16,18-hexaen-17-ol](/img/structure/B12105656.png)




![4-(Hydroxymethyl)-5-phenylmethoxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B12105686.png)
![Hexahydro-1,4-dioxa-cyclopropa[a]pentalen-3-one](/img/structure/B12105687.png)



![(2S)-1-[(1,1-Dimethylethoxy)carbonyl]-5-oxo-2-pyrrolidineacetic acid](/img/structure/B12105724.png)

![(3,16-Dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) hydrogen sulfate](/img/structure/B12105748.png)
